3-ETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Description
3-Ethyl-1-[(naphthalen-1-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a quinazoline-dione core substituted with an ethyl group at position 3 and a naphthalen-1-ylmethyl moiety at position 1. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in antimicrobial and antitumor applications . Structural characterization of such compounds typically employs crystallographic tools like SHELX programs for refinement and ORTEP-3 for molecular visualization .
Properties
IUPAC Name |
3-ethyl-1-(naphthalen-1-ylmethyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-2-22-20(24)18-12-5-6-13-19(18)23(21(22)25)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWIZMHJWVWVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate naphthalene derivative with an ethyl-substituted quinazoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazoline derivatives.
Scientific Research Applications
3-ETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Functional Differences
*LogP values estimated via computational tools (e.g., ChemAxon).
Research Findings and Limitations
- Synthesis Challenges : The target compound’s naphthalen-1-ylmethyl group may complicate purification due to increased steric hindrance, a common issue in bulky aromatic substitutions .
- Structural Insights : Crystallographic data (via SHELXL ) would clarify conformational preferences, such as the orientation of the naphthalene ring relative to the quinazoline-dione plane.
- Gaps in Evidence : Direct biological or thermodynamic data (e.g., IC50, melting point) for the target compound are absent in the provided sources, necessitating extrapolation from analogs.
Biological Activity
3-Ethyl-1-[(naphthalen-1-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a quinazoline core substituted with an ethyl group and a naphthylmethyl moiety, which may influence its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antitumor Activity : Preliminary studies have indicated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it was shown to induce apoptosis in human leukemia cells through the activation of caspase pathways .
- Antimicrobial Properties : The compound demonstrated antimicrobial activity against a range of bacteria and fungi. In vitro tests revealed effective inhibition of Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL .
The mechanisms underlying the biological activities of this compound are still under investigation. However, the following pathways have been suggested:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer cell metabolism or proliferation, such as topoisomerases and kinases .
- Induction of Oxidative Stress : It is hypothesized that the compound promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .
Case Studies
Several studies have explored the biological effects of this compound. Below are notable examples:
Research Findings
Recent research has focused on optimizing the structure of similar compounds to enhance their biological activities. The following modifications have been suggested:
- Substituent Variation : Altering the naphthyl group or ethyl substituent may improve potency against specific targets.
- Hybrid Compounds : Combining this structure with known bioactive scaffolds could yield compounds with improved efficacy and selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-ethyl-1-[(naphthalen-1-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione, and how do reaction conditions influence yield?
- Methodology :
- Epichlorohydrin-mediated cyclization : React diphenylamine derivatives with excess epichlorohydrin under reflux (110–130°C) to form the tetrahydroquinazoline core via intramolecular cyclization. Key intermediates like N-(3-chloro-2-hydroxypropyl) derivatives are critical for ring closure .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency. Lower yields (<50%) are observed in non-polar solvents due to poor solubility of intermediates.
- Catalyst selection : Triethylamine (TEA) or DBU improves reaction kinetics by neutralizing HCl byproducts, reducing side reactions like dimerization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- HPLC-MS : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities at levels ≥0.1%. Monitor for byproducts such as naphthalen-1-ol derivatives .
- NMR spectroscopy : Assign peaks for the ethyl group (δ 1.2–1.4 ppm, triplet) and naphthyl protons (δ 7.3–8.5 ppm, multiplet). Compare with reference spectra to confirm regioselectivity of the methyl substitution .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry, especially for chiral centers in the tetrahydroquinazoline ring .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In vitro screening :
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ determination). The naphthyl group may enhance hydrophobic binding in active sites .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with control compounds lacking the ethyl or naphthyl groups to assess structure-activity relationships .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets. The naphthyl moiety shows high affinity for π-π stacking with aromatic residues (e.g., Phe82 in EGFR) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD values; deviations >2 Å suggest poor binding .
Q. What strategies resolve contradictions in reaction yield data across different synthetic protocols?
- Root-cause analysis :
- Reagent purity : Impurities in epichlorohydrin (e.g., dichlorohydrin) can lead to side products like chloroethyl derivatives, reducing yield by 15–20% .
- Temperature gradients : Inconsistent heating (e.g., hot spots in oil baths) may cause localized decomposition. Use microwave-assisted synthesis for uniform thermal control .
Q. How can factorial design improve the scalability of its synthesis?
- Experimental design :
- Factors : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol% TEA).
- Response surface methodology (RSM) : Optimize for maximum yield and minimal impurities. A 2³ factorial design with center points identifies interactions (e.g., temperature × solvent polarity) .
- Case study :
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temp. | 80°C | 120°C | 100°C |
| Solvent | THF | DMF | DMF |
| Catalyst | 5 mol% | 15 mol% | 10 mol% |
Data Contradiction and Validation
Q. How to address discrepancies between computational predictions and experimental binding affinities?
- Troubleshooting :
- Solvent correction : Apply COSMO-RS to adjust for solvation effects in docking simulations. Aqueous environments reduce naphthyl hydrophobicity, increasing Ki by 2–3 fold .
- Protein flexibility : Use ensemble docking with multiple receptor conformations (e.g., from NMR or cryo-EM) to account for induced-fit binding .
Q. What advanced techniques confirm the absence of polymorphic forms in crystallized batches?
- Analytical workflow :
- DSC/TGA : Detect melting point variations (>5°C) indicative of polymorphs.
- PXRD : Compare diffraction patterns with reference standards. Peaks at 2θ = 12.5°, 17.8° confirm the desired monoclinic phase .
Methodological Resources
- Synthetic protocols : Refer to cyclization mechanisms in tetrahydroquinoline derivatives .
- Computational tools : COMSOL Multiphysics for reaction optimization; AutoDock for target interaction .
- Analytical standards : USP guidelines for impurity profiling (e.g., detection of naphthalen-1-ol derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
